molecular formula C18H16N2O2 B15074914 Benzene, 1,4-bis(2-furfuryliminomethyl)-

Benzene, 1,4-bis(2-furfuryliminomethyl)-

Cat. No.: B15074914
M. Wt: 292.3 g/mol
InChI Key: LWLKKQSBDFWVDJ-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(2-furfuryliminomethyl)-: is an organic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . This compound is also known by its systematic name N,N’-(P-phenylenedimethylidyne)bis(furfurylamine) . It features a benzene ring substituted with two furfuryliminomethyl groups at the 1 and 4 positions, making it a symmetrical molecule.

Chemical Reactions Analysis

Benzene, 1,4-bis(2-furfuryliminomethyl)- can undergo various chemical reactions, including:

Scientific Research Applications

Benzene, 1,4-bis(2-furfuryliminomethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(2-furfuryliminomethyl)- involves its ability to form stable complexes with metal ions. The furfuryliminomethyl groups act as chelating agents, binding to metal centers and stabilizing them. This property is exploited in various catalytic processes and in the design of metal-based drugs .

Comparison with Similar Compounds

Similar compounds to Benzene, 1,4-bis(2-furfuryliminomethyl)- include:

    Benzene, 1,4-bis(2-pyridyliminomethyl)-: This compound has pyridyl groups instead of furfuryl groups, which can alter its binding properties and reactivity.

    Benzene, 1,4-bis(2-thienyliminomethyl)-: The presence of thienyl groups can enhance the compound’s electronic properties and its ability to participate in π-π interactions.

    Benzene, 1,4-bis(2-quinolyliminomethyl)-: Quinolyl groups provide additional aromaticity and potential for hydrogen bonding.

Benzene, 1,4-bis(2-furfuryliminomethyl)- is unique due to the presence of furfuryl groups, which impart specific electronic and steric properties that can be advantageous in certain applications .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-[4-(furan-2-ylmethyliminomethyl)phenyl]methanimine

InChI

InChI=1S/C18H16N2O2/c1-3-17(21-9-1)13-19-11-15-5-7-16(8-6-15)12-20-14-18-4-2-10-22-18/h1-12H,13-14H2

InChI Key

LWLKKQSBDFWVDJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN=CC2=CC=C(C=C2)C=NCC3=CC=CO3

Origin of Product

United States

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